molecular formula C10H10Cl2N2O3 B5764653 N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine

N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine

Cat. No. B5764653
M. Wt: 277.10 g/mol
InChI Key: WEPWBPDAVQJKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine, commonly known as DCMG, is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine, an important neurotransmitter, from the synapse. DCMG has shown promising effects in various scientific research applications, including neuroprotection, schizophrenia treatment, and pain relief.

Mechanism of Action

DCMG exerts its effects by inhibiting N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine, leading to increased extracellular glycine levels. Glycine acts as a co-agonist of the NMDA receptor, which is involved in synaptic plasticity and neuronal survival. DCMG-mediated increase in glycine levels can enhance NMDA receptor function and protect against excitotoxicity.
Biochemical and Physiological Effects:
DCMG has been shown to increase glycine levels in various brain regions, including the hippocampus, cortex, and striatum. DCMG-mediated increase in glycine levels can enhance NMDA receptor function, leading to improved synaptic plasticity, learning, and memory. Moreover, DCMG has been shown to reduce glutamate levels, which can alleviate excitotoxicity and oxidative stress.

Advantages and Limitations for Lab Experiments

DCMG has several advantages as a research tool, including its high selectivity for N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine, its potency, and its ability to cross the blood-brain barrier. However, DCMG also has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high doses, and its limited availability.

Future Directions

DCMG has shown promising effects in various scientific research applications, and several future directions can be explored. For instance, DCMG can be investigated as a potential treatment for other neurological and psychiatric disorders, such as Alzheimer's disease, depression, and anxiety. Moreover, the combination of DCMG with other drugs or therapies can be explored to enhance its therapeutic effects. Additionally, the development of novel DCMG analogs with improved pharmacological properties can be pursued.

Synthesis Methods

DCMG can be synthesized through a multistep process starting from 2,4-dichlorophenylamine and glycine. The synthesis involves the protection of the amine group, the coupling of the two starting materials, and the deprotection of the amine group to obtain the final product. The purity of DCMG can be improved through recrystallization and chromatography techniques.

Scientific Research Applications

DCMG has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. In animal models, DCMG has shown neuroprotective effects against ischemic brain injury and spinal cord injury. DCMG has also been investigated as a potential treatment for schizophrenia, as it can enhance the NMDA receptor function and improve cognitive deficits. Moreover, DCMG has been shown to alleviate neuropathic pain in animal models.

properties

IUPAC Name

2-[(2,4-dichlorophenyl)carbamoyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O3/c1-14(5-9(15)16)10(17)13-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPWBPDAVQJKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dichlorophenyl)carbamoyl]-N-methylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.